

Unlocking Cellular Insights: Applications of Cyanine 5.5 Azide in Fluorescence Microscopy

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Compound of Interest

Compound Name: Cyanine 5.5 azide

Cat. No.: B12403607

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Introduction

Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool in fluorescence microscopy, particularly for the visualization of biomolecules in cells and living organisms.[1][2] Its azide functional group allows for its versatile and specific attachment to a wide range of molecules through "click chemistry," a set of bioorthogonal reactions. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of Cy5.5 azide for labeling and imaging various biomolecules, including glycans, proteins, and nucleic acids.

The primary advantage of Cy5.5 lies in its spectral properties, with excitation and emission maxima in the near-infrared spectrum (approximately 675-684 nm and 694-710 nm, respectively).[3][4] This region of the spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and enabling deep-tissue imaging.[2] Cy5.5 azide is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in experimental design for both fixed and live-cell imaging.

Key Applications

- **Metabolic Glycan Labeling:** Visualize and track glycans in their native cellular environment by metabolically incorporating an azido-sugar into cellular glycans, followed by reaction with an alkyne-modified Cy5.5.

- **Protein and Peptide Labeling:** Label specific proteins or peptides containing an alkyne or a strained cyclooctyne group for localization and tracking studies.
- **Nucleic Acid Labeling:** Incorporate alkyne-modified nucleotides into DNA or RNA for subsequent labeling with Cy5.5 azide, enabling the study of DNA replication and transcription.
- **In Vivo Imaging:** The near-infrared properties of Cy5.5 make it an ideal probe for non-invasive imaging in living animals to study disease models, drug delivery, and biodistribution.

Physicochemical and Spectroscopic Properties of Cyanine 5.5 Azide

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	675 - 684 nm	
Emission Maximum (λ_{em})	694 - 710 nm	
Molar Extinction Coefficient	~190,000 - 250,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield	~0.2	
Molecular Weight	~985.13 g/mol	
Solubility	Water, DMSO, DMF	

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Cellular Glycans using SPAAC

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent labeling with a cyclooctyne-modified Cy5.5 (e.g., DBCO-Cy5.5) for fluorescence microscopy. This copper-free click chemistry approach is suitable for live-cell imaging.

Materials:

- Mammalian cells of interest (e.g., HeLa, A549, MCF-7)

- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- DBCO-Cy5.5
- 4% Paraformaldehyde (for fixed-cell imaging, optional)
- 0.1% Triton X-100 in PBS (for permeabilization, optional)
- DAPI or Hoechst stain (for nuclear counterstaining, optional)

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for logarithmic growth during the labeling period.
- Metabolic Labeling:
 - Prepare a 10 mM stock solution of Ac4ManNAz in DMSO.
 - The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 μ M. The optimal concentration should be determined empirically for each cell line.
 - Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.
- Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.
- Live-Cell Imaging:
 - Prepare a staining solution of DBCO-Cy5.5 in complete medium at a final concentration of 5-20 μ M.

- Incubate the cells with the DBCO-Cy5.5 staining solution for 30-60 minutes at 37°C, protected from light.
- Gently wash the cells twice with PBS.
- Image the cells immediately using a fluorescence microscope with appropriate filter sets for Cy5.5 (and DAPI/Hoechst if used).
- Fixed-Cell Imaging (Optional):
 - After the washing step (Step 3), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - For intracellular glycan imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
 - Wash the cells twice with PBS.
 - Incubate the cells with the DBCO-Cy5.5 staining solution (5-20 μ M in PBS) for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS.
 - (Optional) Counterstain with DAPI or Hoechst.
 - Mount the coverslips and image the cells.

Optimization of Ac4ManNAz Metabolic Labeling:

Cell Line	Ac4ManNAz Concentration (μM)	Incubation Time	Outcome	Reference(s)
A549	10	3 days	Sufficient labeling with minimal physiological effects.	
A549	50	3 days	Reduced cell proliferation, migration, and invasion.	
MCF-7	10 - 150	48 hours	Dose-dependent increase in fluorescence signal.	
HCT116	10 - 150	48 hours	Dose-dependent increase in fluorescence signal.	

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides/DNA using CuAAC

This protocol describes the labeling of alkyne-modified DNA or oligonucleotides with Cy5.5 azide using a copper-catalyzed click reaction.

Materials:

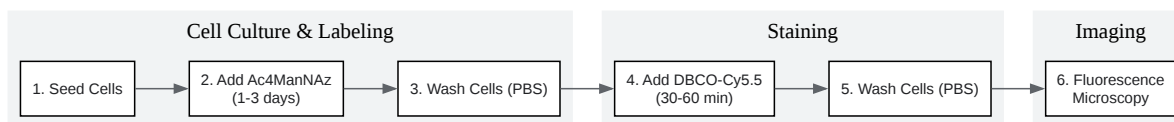
- Alkyne-modified oligonucleotide or DNA
- Cy5.5 azide
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

- DMSO
- 5 mM Ascorbic Acid Solution (freshly prepared)
- 10 mM Copper(II)-TBTA Solution in 55% DMSO
- Nuclease-free water

Procedure:

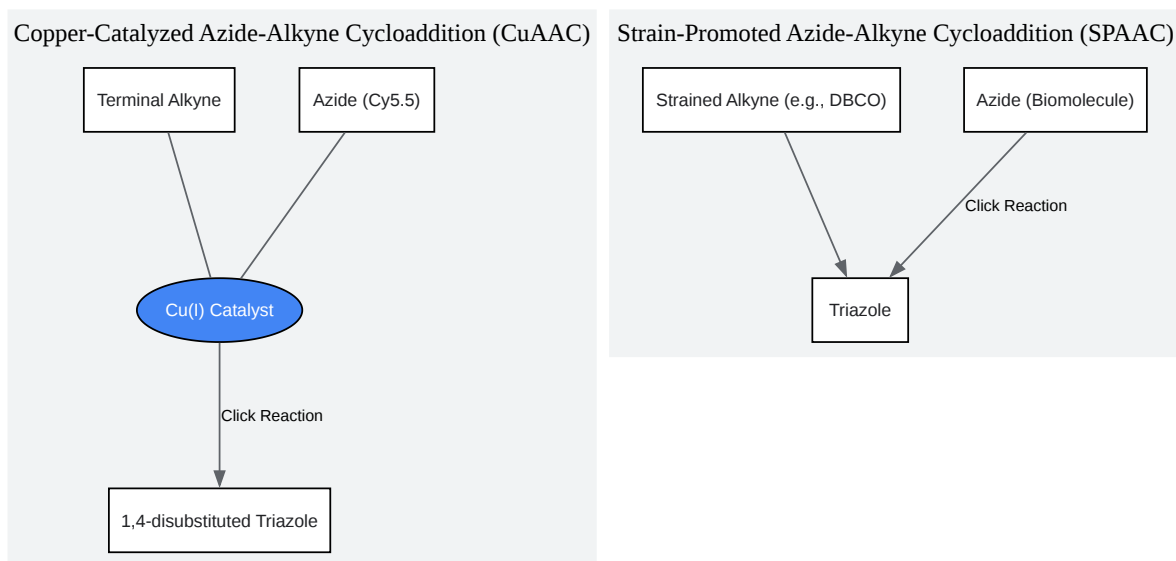
- Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water in a microcentrifuge tube.
- Add 2M TEAA buffer (pH 7.0) and DMSO. Vortex to mix.
- Add the Cy5.5 azide stock solution (typically 10 mM in DMSO). Use a 4-50 fold molar excess of the azide. Vortex to mix.
- Add the required volume of 5 mM ascorbic acid solution (40 equivalents). Vortex briefly.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
- Add the required amount of 10 mM Copper(II)-TBTA solution (25 equivalents). Flush the tube with inert gas and cap it.
- Vortex the mixture thoroughly.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purify the labeled oligonucleotide/DNA using standard methods such as ethanol precipitation or a purification column.

Visualizations



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Caption: Workflow for metabolic glycan labeling and imaging.



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Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or weak fluorescence signal	Inefficient metabolic incorporation of azido-sugar.	Optimize azido-sugar concentration and incubation time. Ensure cell viability. Use a fresh stock of azido-sugar.
Inefficient click chemistry reaction.	Prepare fresh click chemistry reagents. Optimize reaction time and temperature. For CuAAC, ensure the use of a copper ligand like TBTA.	
High background fluorescence	Incomplete removal of unincorporated probe.	Increase the number and duration of washing steps.
Non-specific binding of the fluorescent probe.	Reduce the concentration of the fluorescent probe. Include a blocking step (e.g., with BSA) for fixed-cell imaging.	
Cell toxicity	High concentration of azido-sugar or fluorescent probe.	Perform a dose-response curve to determine the optimal, non-toxic concentration.
Copper toxicity in CuAAC for live-cell imaging.	Use a copper-chelating ligand. For live-cell imaging, SPAAC is the preferred method.	

Conclusion

Cyanine 5.5 azide is a versatile and powerful tool for fluorescence microscopy, enabling the specific and sensitive detection of a wide range of biomolecules. Its near-infrared fluorescence properties make it particularly advantageous for applications requiring low background and deep-tissue imaging. By leveraging bioorthogonal click chemistry, researchers can effectively label and visualize cellular components and processes, providing valuable insights in basic research and drug development. The protocols provided in this application note serve as a starting point for developing robust and reliable imaging experiments with Cy5.5 azide.

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